N1-benzyl-N2-(3-morpholinopropyl)oxalamide
CAS No.: 312290-95-2
Cat. No.: VC4782306
Molecular Formula: C16H23N3O3
Molecular Weight: 305.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312290-95-2 |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.378 |
| IUPAC Name | N'-benzyl-N-(3-morpholin-4-ylpropyl)oxamide |
| Standard InChI | InChI=1S/C16H23N3O3/c20-15(16(21)18-13-14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h1-3,5-6H,4,7-13H2,(H,17,20)(H,18,21) |
| Standard InChI Key | VMMHEXGRNMUJFM-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2 |
Introduction
N1-Benzyl-N2-(3-morpholinopropyl)oxalamide is a synthetic organic compound classified as an oxalamide derivative. Oxalamides are known for their diverse roles in pharmaceuticals, agrochemicals, and material sciences due to their structural versatility and ability to form hydrogen bonds. This specific compound features a benzyl group attached to one nitrogen atom and a morpholinopropyl moiety on the other nitrogen atom within the oxalamide framework.
Synthesis
The synthesis of N1-benzyl-N2-(3-morpholinopropyl)oxalamide typically involves:
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Preparation of Oxalyl Chloride: Reacting oxalic acid with thionyl chloride or phosphorus oxychloride to produce oxalyl chloride.
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Amidation Reaction:
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The first step involves reacting oxalyl chloride with benzylamine to form N-benzyl oxalamide intermediates.
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The second step introduces the morpholinopropyl group via reaction with 3-morpholinopropanamine under controlled conditions.
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Applications
N1-Benzyl-N2-(3-morpholinopropyl)oxalamide has potential applications in various fields:
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Pharmaceuticals: Its oxalamide backbone suggests potential as a scaffold for drug design, particularly in targeting enzymes or receptors through hydrogen bonding.
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Material Science: The compound's ability to form stable complexes makes it suitable for polymer synthesis or supramolecular chemistry.
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Biological Research: It may serve as a ligand in studying protein-ligand interactions due to its functional groups.
Limitations and Challenges
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Stability: Oxalamides can degrade under extreme pH or temperature conditions.
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Toxicity: Comprehensive toxicological studies are required to evaluate its safety profile.
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Synthesis Complexity: Multi-step synthesis may limit large-scale production.
Future Directions
Research on N1-benzyl-N2-(3-morpholinopropyl)oxalamide could focus on:
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Biological Evaluation: Screening for antimicrobial, anticancer, or enzyme inhibition properties.
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Structural Modifications: Introducing functional groups to enhance activity or specificity.
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Material Applications: Exploring its role in polymer chemistry or as a building block for supramolecular assemblies.
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